3-[1-(2-Methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile
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Overview
Description
3-[1-(2-Methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, a nitrile group, and a ketone group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-Methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts, followed by cyclization to form the piperidine ring . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This often involves the use of continuous flow reactors and automated synthesis equipment to ensure consistent reaction conditions and efficient production. The choice of reagents and solvents is also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-Methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include alcohols, amides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[1-(2-Methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[1-(2-Methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-Phenylpiperazine: Known for its use as an intestinal permeation enhancer.
4-[1-Oxo-3-(substituted aryl)-2-propenyl]-3-(4-methylphenyl)sydnones: These compounds exhibit antibacterial and analgesic activities.
Uniqueness
3-[1-(2-Methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its piperidine ring structure, combined with the nitrile and ketone groups, makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H16N2O2 |
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Molecular Weight |
256.30 g/mol |
IUPAC Name |
3-[1-(2-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C15H16N2O2/c1-11-5-2-3-7-13(11)17-10-4-6-12(15(17)19)14(18)8-9-16/h2-3,5,7,12H,4,6,8,10H2,1H3 |
InChI Key |
KFRPTTXKQADKSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CCCC(C2=O)C(=O)CC#N |
Origin of Product |
United States |
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